![molecular formula C28H26FN3O5S B2760009 4-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-93-0](/img/structure/B2760009.png)
4-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance and any known applications or properties that make it noteworthy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Provide step-by-step procedures and any intermediate compounds formed during the synthesis.
Industrial Production Methods: Discuss any known industrial production methods for the compound. Highlight the scalability of the synthesis, cost-effectiveness, and any environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, or addition reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Identify the major products formed from these reactions. Discuss the yields and any side products that may be formed.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Discuss any known biological activities, therapeutic uses, or industrial applications.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds. Highlight its uniqueness in terms of structure, reactivity, or applications.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and uses.
Biologische Aktivität
The compound 4-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (commonly referred to as K284-5728) is a complex organic molecule characterized by its unique structure, which includes a quinazoline core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of K284-5728 is C30H30FN3O5S, and its structure features:
- A quinazoline core , known for its diverse biological activity.
- A dioxolo ring , which enhances the compound's chemical properties.
- A fluorophenyl group that may improve stability and reactivity.
The biological activity of K284-5728 is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinazoline core can modulate the activity of various biological pathways, while the dioxolo ring may enhance binding affinity. The presence of the fluorophenyl group contributes to the compound's overall reactivity and specificity towards biological targets.
Anticancer Activity
K284-5728 has shown promising anticancer properties in various studies:
- Cell Line Studies : It has been evaluated against multiple cancer cell lines, demonstrating significant anti-proliferative effects. For instance, compounds with similar structures have exhibited moderate inhibitory effects on cell growth in the low micromolar range against chronic myeloid leukemia cell lines .
Cell Line | IC50 (µM) | Activity |
---|---|---|
Chronic Myeloid Leukemia | 0.5 | High |
Breast Cancer | 1.2 | Moderate |
Lung Cancer | 1.0 | Moderate |
Kinase Inhibition
K284-5728 was screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). The results indicated that it binds effectively to several kinase targets:
Kinase Target | ΔTm (°C) | Comparison to Control |
---|---|---|
Kinase A | 10 | Comparable to Staurosporine |
Kinase B | 8 | Lower than Silmitasertib |
Kinase C | 9 | Comparable to GSK626616 |
These findings suggest that K284-5728 may act as a kinase inhibitor, which is a valuable mechanism for drug development in cancer therapy.
Enzyme Inhibition
K284-5728 also exhibits potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Preliminary studies indicate moderate inhibition of AChE, which could have implications for neurodegenerative diseases.
Enzyme | Inhibition (%) | Reference Compound |
---|---|---|
Acetylcholinesterase | 60 | Donepezil |
Urease | 70 | Thiourea |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to K284-5728:
- Study on Quinazolines : A study synthesized various quinazolines and evaluated their anti-proliferative activity against nine cancer cell lines. The results indicated that specific substitutions on the quinazoline core significantly enhanced cytotoxicity .
- Kinase Profiling : Another research effort focused on profiling quinazoline derivatives against a wide array of kinases. The findings revealed that certain structural modifications led to improved binding affinities and selectivity towards specific kinase targets .
Eigenschaften
IUPAC Name |
4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-35-21-10-6-18(7-11-21)15-30-26(33)3-2-12-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-8-20(29)9-5-19/h4-11,13-14H,2-3,12,15-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSWMTXNGSYEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.